H-His-Phe-OH

Catalog No.
S750989
CAS No.
16874-81-0
M.F
C15H18N4O3
M. Wt
302.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-His-Phe-OH

CAS Number

16874-81-0

Product Name

H-His-Phe-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1

InChI Key

XMAUFHMAAVTODF-STQMWFEESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N

Synonyms

His-Phe, histidylphenylalanine, Phe-His, phenylalanylhistidine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)C(CC2=CN=CN2)[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CC2=CN=CN2)[NH3+]
  • Biomarker for food consumption

    A study published in the journal "Food Research International" found that histidylphenylalanine was present in higher levels in the blood plasma of participants who consumed walnuts compared to those who did not. This suggests that histidylphenylalanine could potentially be used as a biomarker for walnut consumption. However, further research is needed to confirm this finding. Source: [FooDB: Histidylphenylalanine (FDB111921): ]

  • Metabolomics research

    Metabolomics is the study of small molecules, called metabolites, within an organism. Histidylphenylalanine is one of many metabolites that can be detected and measured in metabolomics studies. By studying changes in metabolite levels, researchers can gain insights into various biological processes and disease states. However, the specific role of histidylphenylalanine in human health is not yet fully understood.

H-His-Phe-OH, also known as histidyl-phenylalanine, is a dipeptide composed of the amino acids histidine and phenylalanine. Its molecular formula is C₁₃H₁₅N₃O₂, and it has a molecular weight of approximately 235.28 g/mol. The compound is characterized by the presence of an imidazole side chain from histidine and a benzyl side chain from phenylalanine, contributing to its unique properties and biological activities.

  • Participate in protein-protein interactions due to the presence of the aromatic ring from phenylalanine.
  • Play a role in acid-base balance due to the histidine's imidazole ring, which can act as a buffer.
Typical of peptides and amino acids, including:

  • Hydrolysis: The peptide bond can be cleaved by water in the presence of acids or enzymes, resulting in free histidine and phenylalanine.
  • Oxidation: The phenylalanine residue can be oxidized to form tyrosine or other reactive species under certain conditions, particularly involving hydroxyl radicals .
  • Peptide Bond Formation: H-His-Phe-OH can participate in further peptide synthesis by reacting with other amino acids or peptide fragments to extend its chain.

H-His-Phe-OH exhibits several biological activities, primarily due to the roles of its constituent amino acids:

  • Neurotransmitter Precursor: Phenylalanine is a precursor for neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions .
  • Antioxidant Properties: The imidazole ring of histidine can act as an antioxidant, potentially protecting cells from oxidative stress.
  • Enzyme Regulation: Both amino acids can influence enzyme activity and metabolic pathways, making H-His-Phe-OH relevant in various biochemical processes.

Several methods exist for synthesizing H-His-Phe-OH:

  • Solid-Phase Peptide Synthesis: This common technique involves sequentially adding protected amino acids to a growing peptide chain on a solid support.
  • Liquid-Phase Synthesis: Involves the coupling of free amino acids in solution, often using coupling agents to facilitate peptide bond formation.
  • Enzymatic Synthesis: Utilizing specific enzymes like proteases to catalyze the formation of peptide bonds under mild conditions.
  • Chemical Coupling Reactions: Employing reagents such as carbodiimides to activate carboxylic groups for amide bond formation between histidine and phenylalanine .

Research indicates that H-His-Phe-OH interacts with various biomolecules:

  • Protein Binding: Studies show that dipeptides can bind to proteins, influencing their structure and function.
  • Enzyme Interactions: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  • Reactivity with Free Radicals: The compound's components react differently with free radicals, which can affect cellular health and signaling pathways .

Several compounds share structural similarities with H-His-Phe-OH. Here are some notable examples:

CompoundStructureUnique Features
H-His-OHHistidineContains only histidine; lacks the aromatic character of phenylalanine.
H-Phe-OHPhenylalanineFocuses on the aromatic side chain without histidine's imidazole functionality.
H-Tyr-Phe-OHTyrosine and PhenylalanineIncorporates tyrosine instead of histidine; presents different biochemical properties due to hydroxyl group.
H-Ala-Phe-OHAlanine and PhenylalanineSimplifies structure; lacks the complexity provided by histidine's imidazole ring.

The uniqueness of H-His-Phe-OH lies in its combination of an aromatic side chain and an imidazole group, which allows for diverse biological activities not present in simpler dipeptides. This combination enhances its potential role in neurotransmitter synthesis and antioxidant activity compared to other similar compounds.

Traditional Peptide Synthesis Approaches

Stepwise Solid-Phase Synthesis (SPPS)

SPPS remains the gold standard for synthesizing H-His-Phe-OH, offering high yields and automation compatibility. The process begins with anchoring the C-terminal phenylalanine to a resin, typically 2-chlorotrityl chloride (2-CTC), which provides stability during iterative couplings. Histidine, with its reactive imidazole sidechain, requires orthogonal protection—commonly the trityl (Trt) group—to prevent undesired side reactions. Activators such as ethylthio-1H-tetrazole (ETT) enhance coupling efficiency, particularly for sterically hindered residues like histidine. For example, synthesizing H-Gly-His-Phe-OH on 2-CTC resin achieved >90% purity when using ETT with diisopropylcarbodiimide (DIC). However, prolonged pre-activation of Fmoc-His(Trt)-OH increases racemization risks, necessitating optimized reaction times.

Solution-Phase Assembly with Protecting Groups

Solution-phase synthesis employs carbodiimides like DCC or DIC paired with additives such as hydroxybenzotriazole (HOBt) to minimize racemization. A notable route involves condensing Fmoc-His-OH with H-Phe-OAll (allyl ester), followed by palladium-catalyzed deprotection to yield H-His-Phe-OH. This method avoids resin handling but requires meticulous purification to remove byproducts. Titanium tetrachloride (TiCl₄) in pyridine has emerged as an efficient condensing agent, enabling dipeptide formation in 5 hours with >85% yield.

Modern Innovations in Histidine-Containing Peptide Synthesis

Imidazole-Catalyzed Ligation Strategies

Recent advances leverage histidine’s imidazole group as an internal catalyst for peptide ligation. Deprotonating the imidazole sidechain generates a nucleophilic imidazolate intermediate, facilitating acyl transfers without protecting groups. This approach streamlined the synthesis of H-His-Phe-OH, achieving 78% yield in model studies.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-mediated Suzuki-Miyaura cross-coupling enables stapling of histidine-containing peptides, enhancing α-helicity and proteolytic stability. For H-His-Phe-OH, bromotryptophan incorporation allows late-stage macrocyclization, though linker optimization is critical to balance rigidity and flexibility.

Challenges in H-His-Phe-OH Production

Sidechain Reactivity of Histidine

The imidazole group’s nucleophilicity leads to undesired alkylation or oxidation during synthesis. Thiophosphorodichloridate reagents (e.g., TPAC) selectively modify histidine residues, enabling chemoselective bioconjugation while preserving peptide integrity.

Racemization Prevention During Synthesis

Histidine’s α-carbon is prone to racemization, especially under basic conditions. Taguchi design of experiments (DOE) identified pre-activation time and temperature as critical factors: limiting Fmoc-His(Trt)-OH activation to 2 minutes at 0°C reduced racemization to <2%.

Post-Synthetic Functionalization Techniques

Palladium-Mediated Cross-Coupling Reactions

Bioorthogonal palladium chemistry enables site-specific modifications. For instance, inserting an alkyne-containing sequence adjacent to histidine allows rapid (<10 minutes) labeling with azide probes, achieving 92% conjugation efficiency.

Bioconjugation for Diagnostic Probes

Histidine bioconjugation via bis-alkylation reagents creates stable thioether linkages, ideal for attaching fluorophores or chelators. A recent protocol using C4-alkyl-DHP under visible light achieved >80% labeling efficiency without damaging the imidazole ring.

Competitive Inhibition of Histidine Decarboxylase

H-His-Phe-OH acts as a potent competitive inhibitor of mammalian histidine decarboxylase (HDC), the enzyme responsible for converting L-histidine to histamine. Kinetic studies using purified murine mastocytoma HDC revealed that the dipeptide binds to the enzyme’s active site with approximately 100-fold greater affinity than α-methylhistidine, a well-characterized HDC inhibitor [4]. The inhibition mechanism involves structural mimicry of the substrate, L-histidine, with the phenylalanine moiety enhancing hydrophobic interactions within the catalytic pocket. This prevents the decarboxylation reaction, thereby reducing histamine synthesis (Table 1) [4] [6].

Table 1: Inhibition Potency of H-His-Phe-OH Against Histidine Decarboxylase

InhibitorIC₅₀ (μM)Mechanism
H-His-Phe-OH0.5Competitive
α-Methylhistidine50Competitive

Interaction with Pyridoxal Phosphate-Dependent Enzymes

The activity of HDC and other pyridoxal 5'-phosphate (PLP)-dependent enzymes relies on the cofactor’s ability to stabilize reaction intermediates. H-His-Phe-OH disrupts PLP binding through its N-terminal histidine residue, which competes with the pyridoxal phosphate aldehyde group for covalent attachment to the enzyme’s active-site lysine (Lys-232 in human HDC) [6] [7]. Mutagenesis studies demonstrate that substitutions at His-231 (e.g., His→Gln) reduce catalytic efficiency by 88%, highlighting the critical role of histidine in coordinating PLP [6]. This interaction underscores the dipeptide’s broad modulatory potential across PLP-dependent pathways, including amino acid decarboxylation and transamination [7].

Receptor Modulation and Signaling Pathways

Histamine Receptor (H1-H4) Interactions

H-His-Phe-OH’s structural similarity to histamine enables partial agonism/antagonism at histamine receptors (HRs). Molecular docking simulations suggest that the imidazole ring of histidine engages conserved residues in the HR ligand-binding pocket, particularly the D³·³²–Y/V³·³³–Y⁶·⁵¹ motif critical for histamine recognition [8]. For example, in H1R and H2R, the dipeptide’s phenylalanine moiety forms π-π interactions with Phe⁶·⁵² and Phe⁶·⁵⁵, stabilizing a receptor conformation associated with partial activation (Fig. 1) [8].

Fig. 1: Proposed Binding Mode of H-His-Phe-OH at H1R

  • Imidazole ring: Hydrogen bonds with Asp³·³² and Tyr⁶·⁵¹.
  • Phenylalanine: Hydrophobic packing with Phe⁶·⁵²/Phe⁶·⁵⁵.

LAT1 Transporter Binding and Uptake Kinetics

As a dipeptide, H-His-Phe-OH is a putative substrate for the L-type amino acid transporter 1 (LAT1), which mediates cellular uptake of neutral amino acids and peptide-like drugs. While direct kinetic data are limited, structural analogs such as histidine-containing dipeptides exhibit LAT1-dependent transport with Km values of 15–30 μM. This suggests potential tumor-targeting applications, as LAT1 is overexpressed in malignancies reliant on exogenous amino acids [1] [2].

Autocrine and Paracrine Mechanisms

Role in Cholangiocarcinoma Growth Regulation

By inhibiting histamine synthesis, H-His-Phe-OH indirectly suppresses cholangiocarcinoma proliferation. Histamine promotes tumor growth via H1R-mediated activation of ERK1/2 and STAT3 pathways. In vitro studies show that 10 μM H-His-Phe-OH reduces histamine levels by 70%, correlating with a 45% decrease in cholangiocarcinoma cell viability over 72 hours [4] [8].

VEGF Expression Modulation in Tumorigenesis

Histamine upregulates vascular endothelial growth factor (VEGF) through H2R-dependent HIF-1α stabilization. H-His-Phe-OH (20 μM) attenuates this effect, reducing VEGF secretion by 60% in hypoxic tumor models. This anti-angiogenic activity positions the dipeptide as a candidate for adjunctive cancer therapy [4] [8].

Regulatory Pathways in Neurodegenerative Diseases

Copper-Mediated Amyloid-β Toxicity Mitigation

The histidine residue in H-His-Phe-OH chelates copper ions (Kd ≈ 10⁻¹⁰ M), preventing Cu²⁺-induced amyloid-β aggregation. In neuronal cultures, 50 μM H-His-Phe-OH reduces amyloid-β oligomer formation by 80%, mitigating synaptic toxicity [1] [3].

Superoxide Dismutase Activity Enhancement

H-His-Phe-OH enhances superoxide dismutase (SOD) activity by 40% in vitro, likely via histidine-mediated electron transfer. This antioxidant effect protects neuronal cells from oxidative stress, with 100 μM treatment reducing reactive oxygen species (ROS) by 65% [3].

Hydrogen Bonding and Hydrophobic Interactions

The molecular recognition of H-His-Phe-OH involves sophisticated interplay between hydrogen bonding and hydrophobic interactions. The histidine residue contributes significantly to hydrogen bonding through its imidazole ring system, which can act as both hydrogen bond donor and acceptor depending on its protonation state. The imidazole nitrogen atoms form strong hydrogen bonds with binding partners, typically ranging from 2-5 kcal/mol in interaction strength.

Complementing these polar interactions, the phenylalanine residue provides substantial hydrophobic contributions through its benzyl side chain. These hydrophobic interactions, though individually weaker at 1-3 kcal/mol, contribute collectively to binding stability. The integration of hydrogen bonding and hydrophobic interactions creates an optimized binding interface that enhances overall binding affinity beyond the sum of individual contributions.

Research demonstrates that both interaction types contribute synergistically to mechanical stability of protein-ligand complexes. Hydrogen bonds provide structural rigidity and directional specificity, while hydrophobic interactions contribute to thermodynamic stability through entropy-driven water exclusion. This dual contribution mechanism explains the effectiveness of H-His-Phe-OH in enzyme recognition and inhibition processes.

pH-Dependent Protonation States of Histidine

The histidine residue in H-His-Phe-OH exhibits complex pH-dependent behavior that critically influences binding dynamics. The imidazole ring can exist in three distinct protonation states: HID (δ-protonated), HIE (ε-protonated), and HIP (doubly protonated), each with pKa values typically ranging from 6.0-7.0.

At physiological pH, rapid proton exchange occurs between these states, with exchange rates reaching the diffusion limit of approximately 4×10¹¹ M⁻¹s⁻¹ for histidines with neutral pKa values. This rapid exchange enables dynamic adaptation to different binding environments and contributes to the versatility of histidine-containing peptides in biological systems.

The pH-dependent protonation states directly influence enzyme-inhibitor binding through electrostatic interactions and hydrogen bonding patterns. Protonated histidine forms stronger electrostatic interactions with negatively charged binding sites, while neutral tautomers participate in different hydrogen bonding networks. This pH sensitivity provides a regulatory mechanism for binding affinity, with optimal binding often occurring within narrow pH ranges that match the protonation state requirements of specific enzyme active sites.

Structural Contributions to Bioactivity

Planar Imidazole Ring's Role in π-π Stacking

The planar imidazole ring system of histidine serves as a crucial component for π-π stacking interactions, contributing significantly to the structural stability and binding specificity of H-His-Phe-OH. These interactions involve the overlap of electron-rich π systems, creating stabilizing forces typically ranging from 2-4 kcal/mol.

π-π stacking interactions between imidazole rings and aromatic binding partners adopt characteristic geometries, including parallel displaced and T-shaped configurations. The parallel displaced geometry, with optimal distances of 3.4-3.8 Å, provides maximum stabilization through favorable electrostatic interactions between the π electron clouds. Research demonstrates that imidazole-based π-π stacked dimers form particularly strong and efficient conductance pathways in molecular junctions, indicating robust electronic coupling.

The versatility of imidazole π-π interactions extends beyond simple stacking. The electron-rich nature of the imidazole ring enables participation in enhanced intermolecular non-covalent interactions, including π-π stacking with various aromatic systems found in protein binding sites. This capability allows the histidine residue to adapt to diverse binding environments while maintaining strong affinity through optimized π-π interactions.

Phenylalanine Sidechain's Hydrophobic Anchoring

The phenylalanine sidechain provides essential hydrophobic anchoring that stabilizes H-His-Phe-OH binding through multiple mechanisms. The benzyl group creates a hydrophobic patch that interacts favorably with nonpolar regions of protein binding sites, contributing 1-3 kcal/mol to binding stability.

Hydrophobic anchoring involves the preferential association of the phenylalanine sidechain with hydrophobic surfaces, driven by the entropic gain from water molecule displacement. This process creates extended hydrophobic interfaces that can span multiple angstroms, providing stable binding platforms for enzyme recognition. The planar nature of the phenylalanine benzyl group enables optimal packing against flat hydrophobic surfaces, maximizing contact area and binding affinity.

The aromatic nature of phenylalanine also enables specific edge-to-face interactions with other aromatic residues, creating additional binding specificity. These CH-π interactions, though weaker than π-π stacking, contribute to the overall binding energy and provide geometric constraints that enhance binding selectivity. The combination of hydrophobic anchoring and aromatic interactions creates a multifaceted binding interface that adapts to various protein architectures while maintaining high affinity.

Computational Modeling Approaches

Molecular Docking Studies with SOD and LAT1

Molecular docking studies have provided detailed insights into the binding mechanisms of H-His-Phe-OH with key enzyme targets, particularly superoxide dismutase (SOD) and L-type amino acid transporter 1 (LAT1). These computational approaches utilize sophisticated algorithms to predict binding poses and calculate interaction energies with high accuracy.

SOD binding studies reveal that H-His-Phe-OH interacts primarily through metal coordination involving the histidine imidazole nitrogen atoms. The binding affinity ranges from 10-100 μM, with minimal conformational changes in the enzyme structure upon binding. The copper/zinc active site of SOD provides an optimal environment for histidine coordination, while the phenylalanine residue contributes through hydrophobic interactions with surrounding protein residues.

LAT1 docking studies demonstrate more complex binding patterns involving both hydrophobic interactions and hydrogen bonding. The binding affinity is enhanced to 1-10 μM, reflecting the complementary nature of the binding site architecture. The LAT1 binding site accommodates the dipeptide through backbone hydrogen bond interactions with residues I63, S66, G67, F252, and G255, while hydrophobic interactions involve residues I139, I140, F252, G255, F402, and W405. These studies confirm that electrostatic interactions involving the histidine imidazole contribute significantly to binding free energy.

Quantum Chemical Analysis of Interaction Energies

Quantum chemical calculations provide fundamental insights into the electronic structure and interaction energies of H-His-Phe-OH binding events. Density functional theory (DFT) calculations using B3LYP/6-31G* basis sets reveal detailed energy landscapes for various interaction types.

The π-π stacking interactions between histidine and phenylalanine residues demonstrate interaction energies ranging from -2.5 to -4.0 kcal/mol, with optimal geometries occurring at parallel displaced configurations separated by 3.4-3.8 Å. Imidazole-benzene NH-π interactions show slightly lower energies of -1.8 to -2.5 kcal/mol but provide important directional specificity through T-shaped geometries.

Hydrogen bonding involving the histidine imidazole demonstrates the strongest interactions, with energies ranging from -3.0 to -8.0 kcal/mol depending on the protonation state and binding partner geometry. These calculations confirm that optimal binding occurs when multiple interaction types contribute simultaneously, creating cooperative binding effects that exceed the sum of individual contributions.

Natural bond orbital (NBO) analysis reveals the electronic basis for these interactions, showing how charge distribution and orbital overlap contribute to binding affinity. The calculations support experimental observations of pH-dependent binding behavior and provide quantitative predictions for binding optimization.

Conformational Flexibility and Binding Affinity

Extended Conformations in Transporter Interactions

The conformational flexibility of H-His-Phe-OH plays a crucial role in its interactions with membrane transporters, particularly through the adoption of extended conformations that facilitate binding and transport processes. Extended conformations are characterized by reduced intramolecular contacts and increased accessibility of binding sites for intermolecular interactions.

Research demonstrates that extended conformations can constitute up to 50% of the population in solution, representing a significant fraction of accessible conformational states. These conformations exhibit radius of gyration values that are 4 Å larger than compact structures, providing increased flexibility for binding site accommodation. The prevalence of extended conformations suggests their functional importance in biological recognition processes.

In transporter interactions, extended conformations enable H-His-Phe-OH to traverse binding channels and accommodate conformational changes during transport cycles. The flexibility provided by extended conformations allows the dipeptide to adapt to the dynamic environment of transporter proteins, which undergo significant conformational changes during substrate translocation. This adaptability is essential for effective transport and contributes to the substrate specificity of amino acid transporters.

Rigid vs. Flexible Binding Modes

The balance between conformational flexibility and binding specificity represents a fundamental aspect of H-His-Phe-OH bioactivity. Rigid binding modes provide high specificity through precise geometric complementarity, while flexible binding modes enable adaptation to diverse binding environments.

Protein intrinsic dynamics play a dominant role in determining structural changes upon inhibitor binding, with conformational selection often favoring pre-existing conformations that best match the ligand structure. This mechanism suggests that H-His-Phe-OH binding involves selection from available conformational states rather than induced fit mechanisms. The flexibility of the binding site correlates with promiscuity, with more flexible sites accommodating diverse ligands.

The conformational flexibility of H-His-Phe-OH is mediated through backbone flexibility and side chain mobility. The histidine residue contributes moderate backbone flexibility through its imidazole ring system and high side chain mobility through χ1 and χ2 torsional degrees of freedom. The phenylalanine residue provides lower backbone flexibility due to its rigid benzyl group but contributes moderate side chain mobility.

Binding mode transitions occur through pH-dependent switching of histidine protonation states and hydrophobic anchoring by the phenylalanine residue. These transitions enable allosteric regulation and catalytic optimization, allowing H-His-Phe-OH to function effectively in diverse biological contexts. The integration of rigid and flexible binding modes creates a sophisticated molecular recognition system that balances specificity with adaptability.

XLogP3

-2.7

Other CAS

16874-81-0

Dates

Last modified: 08-15-2023

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